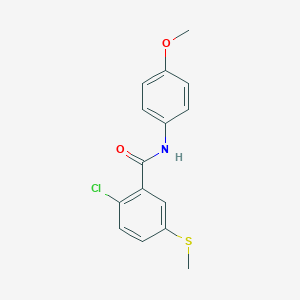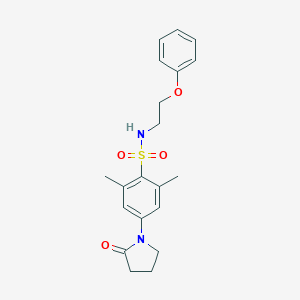
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide, also known as CE-104, is a sulfonamide compound that has shown promising results in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Mécanisme D'action
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide acts as a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This enzyme plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide disrupts these processes, leading to a decrease in intraocular pressure, anti-inflammatory effects, and anti-cancer effects.
Biochemical and Physiological Effects:
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma. 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in physiological processes. 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has some limitations. It is a sulfonamide compound, which can be toxic in high doses. In addition, the effects of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide on other enzymes and physiological processes are not well understood, which can make interpretation of results challenging.
Orientations Futures
There are several future directions for research on 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide. One area of interest is the potential use of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide. Finally, the effects of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide on other physiological processes and enzymes should be further investigated to gain a better understanding of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with N-ethyl-5-(methylsulfonyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-convulsant properties. 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has also been investigated for its use in the treatment of glaucoma, a condition that results in increased intraocular pressure. In addition, 2-chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
Propriétés
Formule moléculaire |
C9H12ClNO4S2 |
|---|---|
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-5-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO4S2/c1-3-11-17(14,15)9-6-7(16(2,12)13)4-5-8(9)10/h4-6,11H,3H2,1-2H3 |
Clé InChI |
QRLZRDWATLCERM-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)C)Cl |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)


![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

